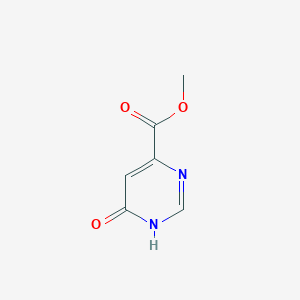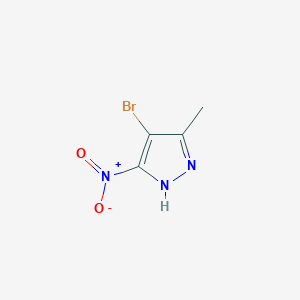![molecular formula C13H11Cl2NO2 B1417480 2-[(2,3-Dichloroanilino)methylene]-1,3-cyclohexanedione CAS No. 341968-24-9](/img/structure/B1417480.png)
2-[(2,3-Dichloroanilino)methylene]-1,3-cyclohexanedione
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-[(2,3-Dichloroanilino)methylene]-1,3-cyclohexanedione is defined by its linear formula, C13H11Cl2NO2. The compound contains dichloroanilino and cyclohexanedione functional groups, which may contribute to its chemical properties and reactivity.Scientific Research Applications
Crystallographic and Structural Studies
- The structure of 2-methyl-1,3-cyclohexanedione crystals has been determined by X-ray methods, revealing that the molecules are present in an enolized form, forming planar chains through hydrogen bonds. This study provided detailed insights into the molecular structure and interaction within the crystal (Katrusiak, 1993).
Synthetic Chemistry and Applications
- The Gewald reactions involving 1,3-cyclohexanedione derivatives have been utilized to synthesize a variety of heterocyclic compounds, indicating the versatility of these compounds in synthetic organic chemistry (Zhong‐Xia Wang et al., 2015).
- Novel crystals have been synthesized using derivatives of 1,3-cyclohexanedione, showcasing the compound's utility in the synthesis of new molecular structures with potential applications in material science (Z. Zhang et al., 2013).
Biological Applications
- 2-Methyl-1,3-cyclohexanedione and related compounds have shown the ability to protect Escherichia coli against the inactivating effects of ultraviolet light and ${}^{60}{\rm CO}\text{-induced}$ lethality, indicating potential use in radioprotection or as a study tool in microbiology (R. Pittillo & M. Lucas, 1968).
Safety And Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . A Safety Data Sheet (SDS) would provide comprehensive information about the safety and hazards associated with this compound .
properties
IUPAC Name |
2-[(2,3-dichlorophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c14-9-3-1-4-10(13(9)15)16-7-8-11(17)5-2-6-12(8)18/h1,3-4,7,17H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLLQOVUJZIQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NC2=C(C(=CC=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301181137 | |
| Record name | 2-[[(2,3-Dichlorophenyl)amino]methylene]-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301181137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,3-Dichloroanilino)methylene]-1,3-cyclohexanedione | |
CAS RN |
341968-24-9 | |
| Record name | 2-[[(2,3-Dichlorophenyl)amino]methylene]-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301181137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Pyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B1417404.png)




![4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one](/img/structure/B1417410.png)
![ethyl N-{2-[2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417411.png)
![5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417415.png)

![3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione](/img/structure/B1417417.png)
![3-[(4-isopropylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1417419.png)
![3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417420.png)